4-benzyl-1-(benzylsulfonyl)piperidine
Overview
Description
4-Benzyl-1-(benzylsulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a benzylsulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(benzylsulfonyl)piperidine typically involves the nucleophilic substitution reaction. One common method includes the reaction of 4-benzylpiperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(benzylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzylsulfonyl group can be reduced to a benzylthiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzylthiol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown high-binding affinity to sigma receptors, making it a candidate for the development of radioligands for imaging studies.
Radiopharmaceuticals: The compound has been used in the radioiodination process for the development of imaging agents for breast tumors.
Chemical Biology: Its ability to bind to specific receptors makes it useful in studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(benzylsulfonyl)piperidine involves its binding to sigma receptors. Sigma receptors are involved in various cellular processes, including cell proliferation and survival. The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects. The exact molecular pathways and targets are still under investigation, but the high affinity to sigma receptors is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: Similar structure with an iodine atom, used in radiopharmaceuticals.
4-(3-Iodobenzyl)-1-(benzylsulfonyl)piperazine: Another derivative with similar applications.
Uniqueness
4-Benzyl-1-(benzylsulfonyl)piperidine is unique due to its specific binding affinity to sigma receptors, which makes it a valuable compound for imaging studies and potential therapeutic applications. Its structural features allow for various chemical modifications, enhancing its versatility in scientific research.
Properties
IUPAC Name |
4-benzyl-1-benzylsulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,16-19-9-5-2-6-10-19)20-13-11-18(12-14-20)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMZUNUOSXPLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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